Clofarabine triphosphate is the active metabolite of the nucleoside analog clofarabine, a synthetic chemotherapy agent. [, , , , , ] It plays a crucial role in scientific research as a tool for understanding cellular processes related to DNA synthesis and repair, and as a potential target for developing new cancer treatments. [, , , ]
Clofarabine triphosphate is derived from clofarabine, which is classified as a purine nucleoside analog. It is specifically categorized under nucleoside analogs that inhibit DNA synthesis and ribonucleotide reductase. Clofarabine itself is an FDA-approved drug used in oncology, particularly for treating hematologic malignancies such as acute lymphoblastic leukemia . The triphosphate form is crucial for its cytotoxic effects, functioning as an active metabolite within cells.
Clofarabine triphosphate is synthesized intracellularly through a series of phosphorylation steps. After clofarabine enters the cell via nucleoside transporters, it undergoes phosphorylation by deoxycytidine kinase to form clofarabine monophosphate. This monophosphate is subsequently converted to clofarabine diphosphate and finally to clofarabine triphosphate through further phosphorylation by other kinases .
The molecular formula of clofarabine triphosphate is , with a molecular weight of approximately 543.62 g/mol . The structure features:
Clofarabine triphosphate participates in several critical chemical reactions:
The primary mechanism of action for clofarabine triphosphate involves:
Clofarabine triphosphate exhibits several notable physical and chemical properties:
Clofarabine triphosphate has several significant applications in scientific research and clinical practice:
ClF-TP functions as a competitive substrate for DNA polymerases (Pol) α, β, and γ. Its incorporation into nascent DNA strands induces irreversible chain termination due to the absence of a 3′-hydroxyl group in its arabinofuranose moiety. This prevents phosphodiester bond formation with subsequent nucleotides, halting DNA elongation [3] [8]. Structural analyses reveal that ClF-TP’s halogenated purine ring (2-chloro substitution) enhances binding affinity to polymerase active sites by forming hydrophobic interactions with residues in the nucleotide-binding pocket [8].
Table 1: Effects of Clofarabine Triphosphate on DNA Polymerases
Target Polymerase | Inhibition Constant (Ki) | Incorporation Efficiency | Biological Consequence |
---|---|---|---|
DNA Pol α | 0.42 ± 0.07 µM | 78% relative to dATP | Impaired replication initiation |
DNA Pol β | 1.85 ± 0.21 µM | 42% relative to dATP | Compromised base excision repair |
DNA Pol γ (mitochondrial) | 0.18 ± 0.03 µM | 91% relative to dATP | mtDNA depletion |
Mechanistically, ClF-TP’s incorporation induces kinetic trapping of polymerases. Single-molecule studies demonstrate that DNA Pol α remains bound to terminated chains 5-fold longer than with native dNTPs, stalling replication forks and inducing replication stress [1] [9]. The 2′-fluoro modification further confers resistance to proofreading exonucleases, prolonging the half-life of terminated DNA intermediates [3].
ClF-TP is a potent allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme catalyzing deoxyribonucleotide (dNTP) synthesis. It binds the activity site of the RNR large subunit (RNR-α), inducing formation of kinetically stable hexamers that inactivate the enzyme [1] [4] [7]. Cryo-electron microscopy confirms that ClF-TP binding triggers conformational reorganization of RNR-α subunits into a closed-ring hexameric structure (diameter: 18 nm; central pore: 3 nm), sterically blocking substrate access to the catalytic site [4] [7].
Table 2: dNTP Pool Modulation by ClF-TP in Leukemic Blasts
dNTP Species | Concentration (µM) Untreated | Concentration (µM) Post-ClF-TP | Reduction (%) | Time to Minimum (hr) |
---|---|---|---|---|
dATP | 24.3 ± 2.1 | 3.5 ± 0.8 | 86% | 12 |
dCTP | 19.8 ± 1.7 | 2.1 ± 0.6 | 89% | 12 |
dGTP | 11.2 ± 0.9 | 1.4 ± 0.3 | 88% | 18 |
dTTP | 29.5 ± 2.5 | 4.2 ± 1.1 | 86% | 18 |
This hexamerization occurs within 30 minutes of cellular exposure and persists after ClF-TP dissociation, representing a sustained inactivation mechanism [7]. Consequently, dNTP pools are depleted by 86–89% in leukemic blasts within 12–18 hours (Table 2), creating a "self-potentiating" cytotoxicity: dNTP scarcity enhances incorporation of ClF-TP into DNA due to reduced competition from endogenous nucleotides [1] [9]. Synergistically, RNR inhibition amplifies the activity of deoxycytidine analogs like cytarabine by reducing dCTP pools, which normally compete for DNA incorporation [9].
The molecular efficacy of ClF-TP stems from its unique bifunctional design, merging the 2-chloro-2′-fluoro-arabinofuranosyl configuration of predecessor nucleosides. This structure enables dual targeting:
Table 3: Structural Parameters of ClF-TP Complexes
Target | Binding Site | Key Interactions | Conformational Changes |
---|---|---|---|
DNA Pol γ | Catalytic dNTP pocket | • 2′-F: Van der Waals with Tyr831 | • Active site closure (12° rotation) |
• 2-Cl: Stacking with Phe478 | • O-helix displacement (3.5 Å) | ||
RNR-α (activity site) | ATP/dATP binding pocket | • Triphosphate: Mg²⁺ coordination | • ATP-cone domain rotation (22°) |
• Adenine ring: H-bond with Asp57/Asn119 | • Hexamer interface stabilization (ΔSASA: 1800 Ų) |
These interactions are quantified by surface plasmon resonance, revealing high-affinity binding to RNR-α (KD = 8.3 nM) and DNA Pol γ (KD = 15.7 nM) [4] [10]. Molecular dynamics simulations confirm that ClF-TP induces reduced conformational flexibility in both targets, locking them in catalytically inactive states [7].
ClF-TP impairs mitochondrial function via three convergent mechanisms:
ClF-TP’s mitochondrial toxicity represents a double-edged sword: while contributing to its antileukemic efficacy, it may also underlie off-target tissue damage in clinical settings. However, the discovery of allosteric POLγ modulators offers avenues for mitigating such effects in non-malignant cells [10].
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